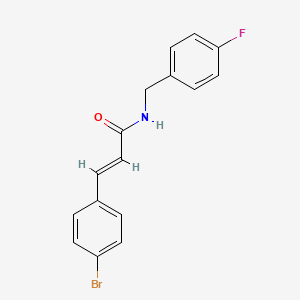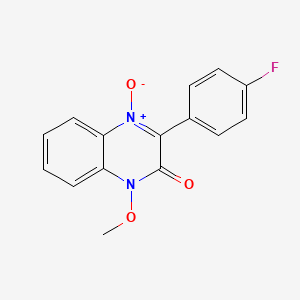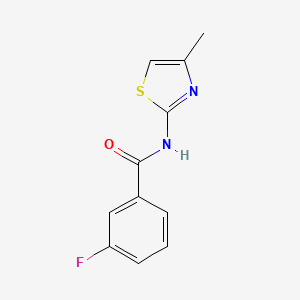![molecular formula C16H17FN2O3S B5848951 N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5848951.png)
N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide, also known as FSL-1, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FSL-1 is a potent agonist of Toll-like receptor 2 (TLR2), a critical component of the innate immune system.
Applications De Recherche Scientifique
N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide has been extensively studied for its potential applications in various fields, including immunology, microbiology, and cancer research. In immunology, N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide has been shown to activate TLR2, leading to the production of pro-inflammatory cytokines and chemokines. This activation of the innate immune system has potential applications in the development of vaccines and immunotherapies.
In microbiology, N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide has been shown to enhance the antibacterial activity of macrophages and neutrophils. This property of N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide has potential applications in the development of new antibiotics and antimicrobial agents.
In cancer research, N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Mécanisme D'action
N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide activates TLR2, leading to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways. This activation leads to the production of pro-inflammatory cytokines and chemokines, as well as the upregulation of costimulatory molecules on antigen-presenting cells.
Biochemical and Physiological Effects:
The activation of TLR2 by N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide leads to the production of pro-inflammatory cytokines and chemokines, which play critical roles in the innate immune response. N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide has also been shown to enhance the antibacterial activity of macrophages and neutrophils. In addition, N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide in lab experiments is its potency as a TLR2 agonist. This property allows for the activation of the innate immune system at low concentrations of N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide. However, one limitation of using N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide is its potential to activate other TLRs, leading to non-specific activation of the immune system.
Orientations Futures
There are several future directions for the research of N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide. One direction is the development of N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide-based vaccines and immunotherapies. Another direction is the development of N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide-based antibiotics and antimicrobial agents. Additionally, the potential use of N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide in cancer therapy warrants further investigation.
In conclusion, N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide, or N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide, is a synthetic compound that has potential applications in various fields, including immunology, microbiology, and cancer research. N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide activates TLR2, leading to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines and chemokines. N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide has several advantages and limitations for lab experiments, and future research directions include the development of N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide-based vaccines, antibiotics, and cancer therapies.
Méthodes De Synthèse
The synthesis of N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide involves the reaction of N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide with a solution of trifluoroacetic acid in dichloromethane. The resulting product is then purified using column chromatography. The overall yield of the synthesis is approximately 60%.
Propriétés
IUPAC Name |
2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-18-16(20)12-19(11-13-5-3-2-4-6-13)23(21,22)15-9-7-14(17)8-10-15/h2-10H,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZMKHLYNHNQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5848873.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B5848877.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5848887.png)


![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5848914.png)

![N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5848927.png)
![4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5848933.png)



![N-(4-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848992.png)